molecular formula C16H11Cl2NO2 B5863780 N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5863780
M. Wt: 320.2 g/mol
InChI Key: UDTIJOSEMMHRAK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as DCF, is a chemical compound with potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCF is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DCF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. In addition, it has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects
DCF has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. DCF also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to modulate the immune response by regulating the production of cytokines and chemokines. DCF also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DCF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. However, DCF also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

For the study of DCF include the development of DCF derivatives, investigation of DCF in combination with other therapeutic agents, and further studies to elucidate its mechanism of action.

Synthesis Methods

DCF can be synthesized by reacting 3,5-dichloroaniline with 3-methyl-2-benzofuran-1,4-dione in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

DCF has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DCF also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-9-13-4-2-3-5-14(13)21-15(9)16(20)19-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTIJOSEMMHRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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